molecular formula C18H13N7O5S B10947403 Methyl 9-methyl-2-{5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate

Methyl 9-methyl-2-{5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate

Cat. No.: B10947403
M. Wt: 439.4 g/mol
InChI Key: YSSWVZUTVUZJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-methyl-2-{5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

The synthesis of Methyl 9-methyl-2-{5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the construction of the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core. The final step involves the esterification of the carboxylate group to form the methyl ester. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 9-methyl-2-{5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of heterocyclic compounds.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the disease or condition being targeted.

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with pyrazole, furan, and triazole rings. What sets Methyl 9-methyl-2-{5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate apart is its unique combination of these rings, which may confer distinct chemical and biological properties. Similar compounds include:

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Thieno[3,2-d]pyrimidine derivatives
  • Furan-containing heterocycles

Properties

Molecular Formula

C18H13N7O5S

Molecular Weight

439.4 g/mol

IUPAC Name

methyl 12-methyl-4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C18H13N7O5S/c1-9-13-16-21-15(22-24(16)8-19-17(13)31-14(9)18(26)29-2)12-4-3-11(30-12)7-23-6-10(5-20-23)25(27)28/h3-6,8H,7H2,1-2H3

InChI Key

YSSWVZUTVUZJLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)CN5C=C(C=N5)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.